molecular formula C16H11BrN2OS B2998491 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 262373-01-3

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2998491
CAS No.: 262373-01-3
M. Wt: 359.24
InChI Key: ZYUVUSWEVDGNHU-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with benzoyl chloride to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide stands out due to its unique combination of a thiazole ring and a benzamide moiety, which contributes to its diverse biological activities.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2OS/c17-13-8-6-11(7-9-13)14-10-21-16(18-14)19-15(20)12-4-2-1-3-5-12/h1-10H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUVUSWEVDGNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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